12-Mercaptododecylphosphonic acid

Catalog No.
S958935
CAS No.
159239-33-5
M.F
C12H27O3PS
M. Wt
282.379
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-Mercaptododecylphosphonic acid

CAS Number

159239-33-5

Product Name

12-Mercaptododecylphosphonic acid

IUPAC Name

12-sulfanyldodecylphosphonic acid

Molecular Formula

C12H27O3PS

Molecular Weight

282.379

InChI

InChI=1S/C12H27O3PS/c13-16(14,15)11-9-7-5-3-1-2-4-6-8-10-12-17/h17H,1-12H2,(H2,13,14,15)

InChI Key

PVIUMTORLYKRJT-UHFFFAOYSA-N

SMILES

C(CCCCCCS)CCCCCP(=O)(O)O

12-Mercaptododecylphosphonic acid (MDPA) is an organophosphonic acid that can form self-assembled monolayers (SAMs) []. These SAMs have been studied for various applications in scientific research, including:

Surface Modification

  • Metal surfaces

    MDPA SAMs can be formed on metal surfaces due to the phosphonic groups' ability to react and form strong metal-oxygen-phosphonate (M-O-P) bonds []. This functionalization process can improve the surface's mechanical and chemical stability [].

  • Graphene oxide (GO)

    MDPA can also be used to modify the surface of graphene oxide, improving its dispersibility in various solvents. This modification allows for the creation of graphene-based composites with enhanced properties for various applications.

Heavy Metal Removal

MDPA SAMs have been investigated for their potential in removing heavy metals from water and wastewater []. The phosphonic acid groups in the SAM can bind to metal ions, facilitating their removal through processes like filtration or adsorption.

Other Potential Applications

MDPA SAMs are also being explored for various other applications in scientific research, including:

  • Biomedical engineering

    MDPA SAMs can be used to modify the surface of implants to improve their biocompatibility and osseointegration (integration with bone tissue) [].

  • Sensor development

    MDPA SAMs can be used to create biosensors for the detection of various biological molecules due to their ability to specifically bind to target molecules.

12-Mercaptododecylphosphonic acid is a phosphonic acid derivative characterized by a long hydrophobic dodecyl chain and a thiol functional group. Its molecular formula is C₁₂H₂₇O₃PS, and it has a molecular weight of approximately 274.39 g/mol. This compound is notable for its ability to form self-assembled monolayers on various substrates, particularly metal oxides like titanium dioxide. The presence of both the phosphonic acid and thiol groups allows for strong interactions with surfaces, making it valuable in various chemical and biological applications .

MDPA's primary mechanism of action involves its ability to form SAMs on metal surfaces. These SAMs can modify the surface properties in several ways:

  • Improved Stability: The SAM can act as a protective barrier, enhancing the metal's resistance to corrosion and degradation [].
  • Functionalization: The organic portion of the SAM can introduce new functionalities to the surface, allowing for attachment of other molecules or influencing interactions with specific molecules [].
  • Skin and eye irritation: The compound may cause irritation upon contact with skin or eyes due to its acidic nature.
  • Environmental impact: The disposal of MDPA waste should follow proper procedures to minimize potential environmental contamination.
Due to its functional groups:

  • Self-Assembly: When applied to surfaces like titanium dioxide, it can form self-assembled monolayers through covalent bonding between the phosphonic acid group and the metal oxide surface. This process enhances the stability and functionality of the surface .
  • Complexation: The phosphonic acid group can chelate metal ions, allowing for the extraction of heavy metals from solutions. This property is particularly useful in environmental applications where metal ion removal is necessary .
  • Reduction Reactions: The thiol group can participate in redox reactions, potentially serving as a reducing agent in various chemical syntheses.

Research on the biological activity of 12-Mercaptododecylphosphonic acid is limited, but it has been noted for its potential interactions with biological systems:

  • Cytotoxicity: Preliminary studies indicate that this compound may exhibit cytotoxic effects, particularly at high concentrations, leading to skin irritation and eye damage .
  • Biocompatibility: Its ability to form stable coatings on biomaterials suggests potential applications in biomedical fields, although specific studies on biocompatibility are still needed.

The synthesis of 12-Mercaptododecylphosphonic acid typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available dodecyl alcohol.
  • Phosphonylation: Dodecyl alcohol undergoes phosphonylation using phosphorus trichloride or phosphorus oxychloride.
  • Thiol Addition: A thiol group is introduced through a nucleophilic substitution reaction, resulting in the formation of 12-Mercaptododecylphosphonic acid.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for applications .

12-Mercaptododecylphosphonic acid has various applications across different fields:

  • Environmental Remediation: Its ability to chelate heavy metals makes it useful for extracting contaminants from water sources.
  • Surface Modification: It serves as a coupling agent for modifying surfaces of nanoparticles and other materials to enhance their properties for catalysis or sensing applications .
  • Biomedical Coatings: The compound's self-assembly properties allow it to be used in creating coatings for medical devices, improving biocompatibility and functionality.

Interaction studies involving 12-Mercaptododecylphosphonic acid primarily focus on its binding capabilities with metal ions and its self-assembly behavior on surfaces:

  • Metal Ion Binding: Studies have shown that this compound effectively binds to various metal ions such as lead and cadmium, facilitating their removal from contaminated environments .
  • Surface Interactions: Research indicates that the formation of self-assembled monolayers on titanium dioxide enhances the material's properties for photocatalytic applications .

Several compounds share structural similarities with 12-Mercaptododecylphosphonic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
11-Mercaptoundecylphosphonic acidSimilar hydrophobic chain; one less carbonSlightly different hydrophobicity affecting solubility
Octadecylphosphonic acidLonger alkyl chain (18 carbons)Enhanced stability in high-temperature applications
DodecanethiolThiol group only; no phosphonic acidSimpler structure; used primarily in surface modification

Each of these compounds exhibits unique properties based on their structural differences, influencing their applications in various fields such as materials science and environmental chemistry.

Organic Synthesis Pathways for Thiol-Phosphonic Acid Derivatives

The synthesis of 12-mercaptododecylphosphonic acid involves sophisticated organic synthesis pathways that combine traditional phosphonic acid formation methods with thiol group incorporation. The most fundamental approach employs the Michaelis-Arbuzov reaction, where trialkyl phosphites react with alkyl halides to form pentavalent phosphorus species [35]. This reaction mechanism proceeds through nucleophilic attack by the phosphorus species on the electrophilic alkyl halide, forming a phosphonium salt intermediate, followed by halide attack on one of the alkyl groups to yield the desired phosphonate [35].

The bromotrimethylsilane-mediated deprotection method, known as the McKenna reaction, serves as a cornerstone technique for converting dialkyl phosphonate esters to the corresponding phosphonic acids [4] [34] [36]. This reaction transforms dialkyl phosphonate esters into bis(trimethylsilyl) esters, which are subsequently hydrolyzed to yield the target phosphonic acids under mild conditions [34] [36]. The reaction proceeds efficiently at room temperature and avoids the harsh acidic conditions typically required for phosphonate hydrolysis [4].

Synthesis MethodStarting MaterialsKey ReagentsYield RangeTemperature
Michaelis-ArbuzovTrialkyl phosphites, alkyl halidesHeat, inert atmosphere60-85%120-160°C
McKenna DeprotectionDialkyl phosphonatesBromotrimethylsilane70-95%Room temperature
Direct EsterificationPhosphonic acids, alcoholsTriethyl orthoacetate65-90%30-90°C
Thiol Protection/DeprotectionProtected thiol precursorsTFA/triethylsilane51-93%0°C

Alternative synthetic approaches utilize direct esterification methodologies employing alkoxy group donors such as triethyl orthoacetate [31]. These methods offer temperature-controlled selectivity, where monoesterification occurs at 30°C while diesterification proceeds at elevated temperatures around 90°C [31]. The reaction mechanism involves formation of intermediate dialkoxy carboxylates that undergo irreversible transformation, providing the driving force for esterification [31].

Solvent-Based Self-Assembly Techniques

Solvent-based self-assembly represents a critical methodology for both synthesis and surface modification applications of 12-mercaptododecylphosphonic acid. The compound demonstrates remarkable ability to form self-assembled monolayers through solution-phase deposition processes [7] [8]. The most widely employed technique involves immersion of appropriate substrates into dilute solutions (1-10 millimolar) of the phosphonic acid in high-purity solvents for extended periods ranging from 12 to 48 hours at room temperature [8].

The choice of solvent plays a crucial role in determining the quality and structure of the resulting self-assembled monolayers [9] [12]. Research has demonstrated that solvent polarity significantly affects the surface coordination of phosphonic acids during monolayer formation [9] [12]. When employing conventional polar solvents such as methanol (relative permittivity εᵣ = 32.6), undesired byproducts including layered zinc compounds can form on metal oxide surfaces [9]. Conversely, the use of non-polar solvents such as toluene (εᵣ = 2.379) or tert-butyl alcohol (εᵣ = 11.22-11.50) results in well-defined self-assembled monolayer structures with tridentate coordination of phosphonic acids on the surface [9] [12].

The formation mechanism involves initial hydrogen bonding of phosphonic acid molecules to the substrate surface, followed by thermal annealing processes that result in covalent attachment through phosphonate-metal oxide bonds [22]. The tethering by aggregation and growth method has emerged as a particularly effective technique, providing enhanced surface coverage and improved hydrolytic stability compared to alternative approaches [22] [25].

Solvent SystemRelative PermittivityCoordination ModeSurface QualityReaction Time
Methanol32.6Bidentate with byproductsPoor12-24 hours
Toluene2.379TridentateExcellent18-24 hours
tert-Butyl alcohol11.22-11.50TridentateVery good16-20 hours
Tetrahydrofuran7.5Monodentate to bidentateGood24-48 hours

The self-assembly process typically requires subsequent thermal treatment at temperatures ranging from 120°C to 140°C for periods of 10 minutes to several hours to achieve optimal surface coverage and molecular organization [8] [11]. This thermal annealing step promotes the formation of covalent phosphonate-metal bonds with bond energies of approximately 80 kcal/mol, significantly higher than the 40 kcal/mol observed for thiol-gold interactions [22].

Surface-Induced Polymerization Mechanisms

Surface-induced polymerization mechanisms involving 12-mercaptododecylphosphonic acid encompass sophisticated photochemical and radical-mediated processes that enable controlled polymer brush formation from functionalized surfaces. The compound serves as an effective anchor for surface-initiated polymerization due to its dual functionality, where the phosphonic acid group provides strong substrate attachment while the thiol group enables subsequent chemical modifications [10].

Photoinitiator immobilization represents a primary strategy for surface-induced polymerization, where the thiol functionality of surface-bound 12-mercaptododecylphosphonic acid can be modified to incorporate photochemically active species [10]. Type II photoinitiators such as benzophenone and thioxanthone require co-initiator immobilization, typically achieved through modification of the terminal thiol group with tertiary amine functionalities [10]. The resulting amino-functionalized surfaces can form exciplexes with photoinitiators upon ultraviolet radiation, generating highly reactive amino-substituted alkyl radicals capable of initiating polymerization [10].

The photoiniferter-mediated polymerization approach utilizes the reversible nature of radical formation and termination to achieve controlled polymer growth [10]. In this mechanism, photolytic cleavage of iniferter molecules generates carbon-centered radicals that initiate chain propagation alongside persistent dithiocarbamyl radicals that act as chain transfer agents [10]. This process enables the synthesis of polymers with reactive chain ends suitable for block copolymer formation [10].

Polymerization TypeInitiator SystemTemperature RangePolymer ThicknessGrowth Rate
Free radical photopolymerizationBenzophenone/amine20-25°C10-500 nm5-50 nm/min
Photoiniferter-mediatedDithiocarbamate derivatives15-30°C5-200 nm1-20 nm/min
Surface-grafted ATRPCopper-based catalysts60-90°C20-1000 nm2-30 nm/h
Electrochemical polymerizationFerrocene mediators20-40°C50-800 nm10-100 nm/h

Electrochemical polymerization mechanisms provide an alternative approach where the thiol-modified surface can participate in redox processes that generate radical species for polymer initiation [20]. The use of mediators such as ferrocene derivatives enables controlled electrochemical generation of radicals at specific potentials, providing temporal and spatial control over polymerization processes [20]. These methods have demonstrated effectiveness in forming polymer brushes with well-defined architectures and controlled molecular weights [20].

Purity Assessment via Chromatographic and Mass Spectrometric Methods

Purity assessment of 12-mercaptododecylphosphonic acid requires specialized analytical techniques adapted to the unique challenges posed by phosphonic acid compounds. The high polarity of the phosphonic acid functional group necessitates the use of very polar eluent systems for conventional silica gel chromatography, typically employing mixtures such as chloroform/methanol/water in ratios of 5:4:1 (v/v/v) [16]. Alternative purification approaches utilize reversed-phase high-performance liquid chromatography with C18 grafted columns, which provides improved separation and purification capabilities for phosphonic acid derivatives [16].

Cation-exchange chromatography using Dowex 50W × 8 resin in the hydrogen form has proven effective for phosphonic acid purification, particularly following synthetic transformations [13]. This method enables separation based on the ionizable nature of the phosphonic acid groups while maintaining the integrity of the thiol functionality [13]. The purification process typically involves elution with water followed by fraction collection and concentration under reduced pressure [13].

Mass spectrometric analysis employs electron ionization gas chromatography-mass spectrometry for derivatized samples, where the phosphonic acid is converted to more volatile benzyl esters [14]. This derivatization approach enables detection and quantification at nanogram levels, with method detection limits of 35-63 ng/mL depending on the specific derivative employed [14]. The benzylation process proceeds smoothly under neutral, basic, or mildly acidic conditions using benzyl trichloroacetimidate as the derivatizing agent [14].

Analytical MethodSample PreparationDetection LimitPrecisionAnalysis Time
RP-HPLC-UVDirect injection1-10 μg/mL±3-5%15-30 min
GC-MS (derivatized)Benzyl ester formation35-63 ng/mL±2-4%25-45 min
³¹P NMRDeuterated solvent0.1-1 mg/mL±1-3%30-60 min
Ion chromatographypH adjustment0.5-5 μg/mL±4-7%20-40 min

Time-of-flight secondary ion mass spectrometry provides surface-sensitive analysis capabilities essential for characterizing self-assembled monolayers and surface-bound derivatives [11] [24]. This technique enables detection of characteristic fragment ions that confirm the presence and orientation of 12-mercaptododecylphosphonic acid molecules on various substrates [11] [24]. The method proves particularly valuable for monitoring surface modification processes and assessing the success of functionalization procedures [24].

Nuclear magnetic resonance spectroscopy, particularly ³¹P NMR, serves as a definitive analytical tool for structural confirmation and purity assessment [31]. The technique enables direct observation of the phosphorus environment and can distinguish between various phosphonate species, including mono- and diesters [31]. Chemical shifts in the range of 30-35 ppm are characteristic of alkylphosphonic acids, while the presence of impurities or side products can be readily identified through additional resonances [31].

The formation of self-assembled monolayers from 12-mercaptododecylphosphonic acid represents a complex interfacial process involving multiple kinetic and thermodynamic factors. Understanding these mechanisms is crucial for optimizing monolayer quality and predicting performance across different substrate materials and environmental conditions.

Substrate-Specific Adsorption Kinetics on Metal Oxides

The adsorption kinetics of 12-mercaptododecylphosphonic acid vary significantly across different metal oxide substrates, primarily due to differences in surface hydroxyl density, crystallographic orientation, and electronic properties [1] [2]. The formation process follows a characteristic multi-step mechanism involving initial physisorption, surface diffusion, and subsequent chemisorption through phosphonate-metal coordination bonds.

Titanium Dioxide Substrates

On titanium dioxide surfaces, 12-mercaptododecylphosphonic acid exhibits rapid adsorption kinetics with formation times ranging from less than one minute on hydroxyl-rich surfaces to several hours on hydroxyl-deficient surfaces [2] [3]. The anatase (101) surface demonstrates particularly favorable adsorption characteristics, with calculated adsorption energies ranging from -77.2 to -83.5 kcal/mol for molecular adsorption configurations [4]. This high binding affinity results in dense monolayer formation with surface coverage reaching approximately 3.9 sulfur-containing functional groups per square nanometer [2] [5].

The adsorption process on titanium dioxide follows a bidentate coordination mechanism, where the phosphonic acid group forms two titanium-oxygen-phosphorus bonds with adjacent titanium atoms on the surface [6] [4]. Water plasma treatment significantly accelerates the adsorption kinetics by increasing surface hydroxyl density, enabling monolayer formation in less than one minute compared to several hours for untreated surfaces [3].

Aluminum Oxide Substrates

Aluminum oxide surfaces present unique challenges for 12-mercaptododecylphosphonic acid adsorption due to the amphoteric nature of the surface and varying degrees of hydroxylation [7] [8]. The adsorption kinetics show strong dependence on the crystallographic orientation of the aluminum oxide surface, with amorphous aluminum oxide films generally providing more uniform adsorption compared to single-crystalline surfaces [9].

The formation mechanism involves both monodentate and bidentate coordination modes, with the predominant binding configuration dependent on surface preparation conditions and molecular concentration [10] [9]. Surface hydroxyl groups play a critical role in initial adsorption, with water plasma-treated surfaces showing enhanced adsorption rates due to increased hydroxyl density [3].

Zinc Oxide Substrates

Zinc oxide surfaces demonstrate moderate affinity for 12-mercaptododecylphosphonic acid, with monolayer formation times typically ranging from 300 to 420 seconds under standard solution deposition conditions [11]. The polar nature of zinc oxide surfaces facilitates strong electrostatic interactions with the phosphonic acid headgroup, although the overall binding strength is generally lower than observed on titanium dioxide or aluminum oxide [11].

Comparative studies reveal that phosphonic acid anchoring groups provide superior stability compared to alkanethiol systems on zinc oxide, with significantly reduced surface etching during the self-assembly process [11]. This enhanced compatibility makes phosphonic acid-based systems particularly attractive for zinc oxide-based electronic applications.

Table 1: Substrate-Specific Adsorption Kinetics on Metal Oxides
SubstrateAdsorption Energy (kcal/mol)Time to Monolayer FormationSurface Coverage (molecules/nm²)Binding Mode
TiO₂ (anatase)-77.2 to -83.5<1 min (hydroxyl-rich)3.9 (MDPA)Bidentate preferred
TiO₂ (rutile)-79.5 to -138.01-3 hoursNot specifiedBidentate preferred
Al₂O₃Not specified1-24 hoursNot specifiedMono/bidentate
ZnO-300-420 sNot specifiedThiol < Phosphonic
Co-Cr alloyNot specifiedNot specifiedNot specifiedChemisorbed

Role of Phosphonic Acid-Metal Oxide Coordination Chemistry

The coordination chemistry between phosphonic acid groups and metal oxide surfaces governs the fundamental binding mechanisms that determine monolayer stability and organization [12] [13]. The phosphonic acid functional group, characterized by a phosphorus atom bonded to three oxygen atoms, provides multiple coordination sites for interaction with surface metal centers [12].

Coordination Modes and Binding Configurations

Phosphonic acids can adopt several distinct coordination modes on metal oxide surfaces, including monodentate, bidentate bridging, bidentate chelating, and tridentate configurations [14] [6]. The preferred coordination mode depends on the geometric constraints of the surface, the spacing between metal centers, and the electronic properties of both the adsorbate and substrate [13] [15].

On titanium dioxide surfaces, bidentate bridging coordination predominates, where two phosphonate oxygen atoms coordinate to adjacent titanium sites while maintaining the phosphorus-carbon bond intact [6] [4]. This configuration maximizes the number of metal-oxygen bonds while minimizing steric strain, resulting in stable monolayer formation with strong adhesion to the substrate [2].

Density functional theory calculations reveal that bidentate coordination modes exhibit significantly higher binding energies compared to monodentate configurations, with energy differences typically ranging from 30 to 50 kcal/mol [16] [4]. This thermodynamic preference drives the formation of well-ordered monolayers with high surface coverage and minimal defect density.

Electronic Structure and Bonding Analysis

The metal-oxygen-phosphorus bonds formed during self-assembly exhibit significant covalent character, distinguishing them from purely electrostatic interactions observed in physisorbed systems [17] [18]. X-ray photoelectron spectroscopy studies confirm the formation of covalent Ti-O-P bonds through shifts in binding energies of phosphorus 2p and titanium 2p core levels [2] [19].

The phosphonate group acts as both a σ-donor and π-acceptor in its interaction with metal oxide surfaces [17]. The filled phosphorus-oxygen orbitals donate electron density to empty metal d-orbitals, while back-donation from filled metal d-orbitals to empty phosphorus d-orbitals strengthens the overall interaction [12] [14].

pH-Dependent Coordination Behavior

The coordination chemistry of phosphonic acids on metal oxide surfaces shows strong pH dependence due to the amphoteric nature of both the adsorbate and substrate [13] [8]. At acidic pH values, protonated phosphonic acid species predominate, leading to weaker electrostatic interactions with positively charged surface sites [7]. Conversely, at neutral to basic pH conditions, deprotonated phosphonate anions form stronger coordinate bonds with metal centers [13].

The optimal pH range for stable monolayer formation typically lies between 6 and 8, where a balance exists between phosphonate deprotonation and surface protonation [13] [9]. Outside this range, either competitive adsorption from solution species or surface instability can compromise monolayer quality.

Table 2: Phosphonic Acid-Metal Oxide Coordination Chemistry
Metal OxidePreferred Coordination ModeBond FormationAdsorption Energy (kJ/mol)Surface Hydroxyl DependencyThermal Stability (°C)
TiO₂ (anatase 101)Bidentate bridgingTi-O-P covalent-323 to -350High140-200
TiO₂ (rutile 110)Bidentate bridgingTi-O-P covalent-312 to -577Moderate140-200
Al₂O₃Mono/bidentateAl-O-P coordinateVariableHigh>300
ZnOMonodentateZn-O-P coordinateVariableHigh<200

Monolayer Packing Density and Orientation Studies

The molecular organization within 12-mercaptododecylphosphonic acid self-assembled monolayers depends on the delicate balance between substrate-molecule interactions, intermolecular forces, and steric constraints [20] [21]. Understanding these organizational principles is essential for predicting monolayer properties and optimizing performance for specific applications.

Packing Density Measurements and Analysis

Experimental measurements of packing density for 12-mercaptododecylphosphonic acid monolayers on titanium dioxide reveal values of approximately 3.9 molecules per square nanometer [2] [5]. This packing density is comparable to well-ordered alkanethiol monolayers on gold substrates, indicating efficient space utilization and minimal defect formation [21] [22].

The packing density varies significantly with substrate preparation conditions, molecular concentration during deposition, and thermal treatment protocols [19] [23]. Studies on 3-mercaptopropylphosphonic acid-modified titanium dioxide show packing densities ranging from 0.9 to 1.9 molecules per square nanometer depending on modification conditions, with higher concentrations generally leading to increased surface coverage [19].

Spectroscopic techniques including X-ray photoelectron spectroscopy and time-of-flight secondary ion mass spectrometry provide quantitative measurements of surface coverage by analyzing the attenuation of substrate signals and the intensity of adsorbate-specific peaks [21] [22]. These measurements confirm the formation of complete monolayers with minimal multilayer formation under optimized conditions.

Molecular Orientation and Tilt Angles

Near-edge X-ray absorption fine structure spectroscopy and sum frequency generation spectroscopy reveal that phosphonic acid monolayers adopt predominantly upright orientations with alkyl chains tilted at angles ranging from 30 to 50 degrees relative to the surface normal [24] [25]. The specific tilt angle depends on the balance between maximizing van der Waals interactions between neighboring alkyl chains and minimizing steric repulsion [20] [26].

For octadecylphosphonic acid monolayers on silicon dioxide, tilt angles of approximately 37 to 45 degrees have been measured using complementary surface characterization techniques [24] [25]. These values are consistent with molecular dynamics simulations that predict optimal packing configurations based on energetic considerations [23] [27].

The molecular orientation within monolayers shows temperature dependence, with higher temperatures leading to increased conformational disorder and reduced tilt angles [28] [29]. This thermal response affects monolayer stability and functional properties, particularly in electronic applications where molecular ordering influences charge transport characteristics.

Intermolecular Interactions and Ordering

The organization of 12-mercaptododecylphosphonic acid molecules within monolayers is governed by van der Waals interactions between alkyl chains, hydrogen bonding between phosphonic acid headgroups, and dipole-dipole interactions [1] [20]. These intermolecular forces compete with substrate-molecule interactions to determine the final monolayer structure.

Infrared spectroscopy studies reveal characteristic signatures of well-ordered alkyl chains, including narrow methylene stretching peaks and low-frequency methylene rocking modes [2] [19]. The presence of these spectroscopic markers confirms that the alkyl chains adopt predominantly all-trans conformations with minimal gauche defects.

The terminal thiol functionality in 12-mercaptododecylphosphonic acid provides additional opportunities for intermolecular interactions and post-assembly modifications [2] [30]. The sulfur atoms can participate in weak intermolecular interactions or serve as reactive sites for further functionalization, expanding the utility of these monolayer systems.

Table 3: Monolayer Packing Density and Orientation Studies
CompoundPacking Density (molecules/nm²)Tilt Angle (degrees)Molecular OrientationFilm Thickness (nm)Order Parameter
MDPA on TiO₂3.9Not specifiedUpright~1.5High
ODPA on Al₂O₃Not specifiedNot specifiedUpright~2.5High
Octadecylphosphonic acid3.0-4.037-45Tilted2.0-2.8Moderate-High
3MPPA on TiO₂0.9-1.9Not specifiedMixed conformations0.5-1.5Variable
General phosphonates2.5-4.530-50Generally upright1.0-3.0Substrate dependent

Comparative Analysis with Alkanethiol and Silane-Based SAMs

The performance characteristics of 12-mercaptododecylphosphonic acid self-assembled monolayers can be evaluated through systematic comparison with established alkanethiol and silane-based systems [31] [32]. This comparative analysis reveals distinct advantages and limitations for each anchoring chemistry, guiding selection criteria for specific applications.

Bond Strength and Chemical Stability

Phosphonic acid-metal oxide bonds exhibit intermediate bond strengths of approximately 80 kcal/mol, significantly higher than sulfur-gold bonds in alkanethiol systems (40 kcal/mol) but comparable to silicon-oxygen bonds in silane systems (90 kcal/mol) [31] [10]. This enhanced bond strength translates to improved stability under ambient conditions and resistance to displacement by competing adsorbates [1] [32].

The chemical stability of phosphonic acid monolayers surpasses that of alkanethiol systems, particularly in oxidizing environments where sulfur-metal bonds are susceptible to oxidation [33] [10]. Long-term stability studies demonstrate that phosphonic acid monolayers on titanium maintain structural integrity for up to 14 days in ambient air, while comparable alkanethiol monolayers on gold show significant degradation within 24 hours [33].

Hydrolytic stability represents a critical advantage for phosphonic acid systems, with stable monolayer performance maintained across pH ranges from 2 to 11 [31] [10]. This broad pH tolerance contrasts sharply with silane-based systems, which typically exhibit stability only under acidic to neutral conditions (pH < 7) [31] [34].

Processing Requirements and Formation Kinetics

The formation of phosphonic acid monolayers requires elevated temperatures (typically 90-150°C) for optimal binding, contrasting with room-temperature processing for alkanethiol systems [31] [35]. However, recent advances in plasma surface treatment and near-UV-initiated reactions have enabled room-temperature processing for certain phosphonic acid systems [35] [3].

Formation times for phosphonic acid monolayers range from minutes to hours depending on substrate preparation and processing conditions [2] [3]. While this is generally longer than alkanethiol assembly times (1-24 hours), the resulting monolayers exhibit superior stability and performance characteristics [10] [33].

The processing complexity of phosphonic acid systems is intermediate between alkanethiol and silane systems, requiring careful control of solution pH and substrate pretreatment but avoiding the moisture sensitivity and oligomerization concerns associated with silane chemistry [31] [34].

Substrate Compatibility and Versatility

Phosphonic acid anchoring groups demonstrate exceptional versatility, forming stable monolayers on a wide range of metal oxide substrates including titanium dioxide, aluminum oxide, zinc oxide, and various biomedical alloys [1] [11] [36]. This broad substrate compatibility contrasts with the limited substrate scope of alkanethiol systems, which primarily function on noble metal surfaces [37] [38].

The compatibility of phosphonic acid systems with biomedical applications represents a significant advantage, with demonstrated biocompatibility and potential for controlled surface modification [30] [36]. Studies on cobalt-chromium alloys and titanium implant materials confirm stable monolayer formation with potential applications in biofilm prevention and osseointegration enhancement [39] [30].

Electronic applications benefit from the tunable work function modification achieved through phosphonic acid monolayers, with demonstrated applications in organic photovoltaics and field-effect transistors [40] [15]. The ability to control interfacial energetics while maintaining chemical stability makes phosphonic acid systems attractive for next-generation electronic devices.

Performance Metrics and Application Suitability

Thermal stability measurements reveal superior performance for phosphonic acid systems, with decomposition temperatures exceeding 200°C compared to 80-150°C for alkanethiol systems [10] [33]. This enhanced thermal stability is particularly important for electronic applications where processing temperatures and operational conditions may exceed the stability limits of alternative anchoring chemistries.

The surface coverage and monolayer quality of phosphonic acid systems achieve levels comparable to or exceeding those of alkanethiol systems when optimized processing conditions are employed [21] [10]. Near-edge X-ray absorption fine structure spectroscopy confirms well-ordered molecular arrangements with tilt angles and packing densities similar to archetypal alkanethiol monolayers [24] [25].

Long-term environmental stability testing demonstrates exceptional performance for phosphonic acid monolayers under conditions that rapidly degrade alkanethiol systems [36] [33]. This enhanced stability enables applications in harsh environments and reduces maintenance requirements for functional coatings and surface modifications.

Table 4: Comparative Analysis with Alkanethiol and Silane-Based SAMs
SAM TypeBond Strength (kcal/mol)Hydrolytic StabilityThermal Stability (°C)Formation TimeSurface CoverageProcessing ConditionsApplications
Phosphonic acids on metal oxides~80 (P-O)High (pH 2-11)200-5001 min - 24 hGood-ExcellentRoom temp-150°CElectronics, biomedical
Alkanethiols on gold~40 (S-Au)Poor (oxidizes)80-1501-24 hExcellentRoom temperatureResearch, sensors
Silanes on SiO₂/glass~90 (Si-O-Si)Moderate (pH <7)300-4001-48 hVariableRoom temp-150°CCoatings, adhesion

XLogP3

3.4

Wikipedia

(12-Sulfanyldodecyl)phosphonic acid

Dates

Last modified: 08-15-2023

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